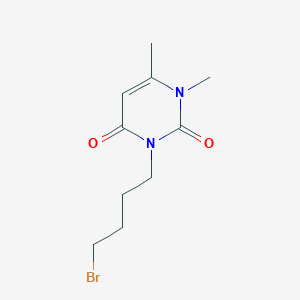

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

Description

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

CAS No. |

63594-12-7 |

|---|---|

Molecular Formula |

C10H15BrN2O2 |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15BrN2O2/c1-8-7-9(14)13(6-4-3-5-11)10(15)12(8)2/h7H,3-6H2,1-2H3 |

InChI Key |

NJAHBBATUVQKDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C)CCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of 1,6-dimethylpyrimidine-2,4(1H,3H)-dione with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the bromobutyl group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the bromobutyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include reduced forms of the pyrimidine ring or the bromobutyl group.

Scientific Research Applications

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

- 3-(4-iodobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

- 3-(4-methylbutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromobutyl group, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins or enzymes.

Biological Activity

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is . The compound features a pyrimidine ring substituted with a bromobutyl group and two methyl groups.

| Property | Value |

|---|---|

| Molecular Weight | 260.14 g/mol |

| CAS Number | 63594-12-7 |

| Synonyms | STK365458 |

Antiviral Properties

Research has indicated that pyrimidine derivatives exhibit antiviral activities. Specifically, compounds similar to 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione have been shown to inhibit viral replication in various studies. A study on related compounds demonstrated significant inhibition of the hepatitis C virus (HCV) NS3 protease, suggesting a potential mechanism for antiviral activity through protease inhibition .

Antitumor Activity

Several studies have explored the antitumor properties of pyrimidine derivatives. For instance, compounds with structural similarities to 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione have been evaluated for their ability to induce apoptosis in cancer cell lines. A recent study highlighted that certain substitutions on the pyrimidine ring enhance cytotoxicity against breast cancer cells .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has also been documented. Compounds related to 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with key enzymes involved in viral replication and tumor growth.

- Cell Cycle Arrest : Studies suggest that certain derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The ability to trigger programmed cell death is a significant factor in its antitumor activity.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various pyrimidine derivatives against HCV. The results indicated that modifications at the 4-position significantly enhanced inhibitory effects on NS3 protease activity. The compound under review showed promising results as a potential therapeutic agent for HCV infection .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines treated with substituted pyrimidines revealed that specific structural modifications led to increased apoptosis rates. The findings suggest that compounds similar to 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione could be developed into effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.